molecular formula C8H7BrN4 B6205228 4-bromo-2-(1H-1,2,4-triazol-1-yl)aniline CAS No. 1465033-60-6

4-bromo-2-(1H-1,2,4-triazol-1-yl)aniline

Cat. No.: B6205228
CAS No.: 1465033-60-6
M. Wt: 239.1
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Research Applications and Value 4-Bromo-2-(1H-1,2,4-triazol-1-yl)aniline hydrochloride (CAS 2763755-81-1) is a chemical intermediate designed for medicinal chemistry and drug discovery research. Its structure, incorporating a bromo-aniline and a 1,2,4-triazole ring, makes it a valuable building block for developing novel bioactive molecules. The 1,2,4-triazole scaffold is a privileged structure in medicinal chemistry, known for its widespread presence in pharmaceuticals and its ability to participate in key hydrogen bonding interactions with biological targets . This compound is particularly relevant in the synthesis of potential anticancer agents. Recent research highlights the significant antitumor activity of Schiff bases and other derivatives synthesized from closely related 4-bromo-2-(1H-1,2,4-triazol-3-yl)aniline scaffolds . These studies demonstrate that such compounds can exhibit superior efficacy against various human cancer cell lines, including MiaPaca2 (pancreatic), A549 (lung), HeLa (cervical), and HCT116 (colon) cells, in some cases outperforming standard chemotherapeutic drugs like Doxorubicin . In silico studies suggest that the mechanism of action for these potent derivatives may involve targeting the Epidermal Growth Factor Receptor (EGFR), a key protein in cancer cell proliferation and survival . Beyond oncology, the 1,2,4-triazole core is a critical pharmacophore in other therapeutic areas, including the development of anticonvulsant agents that act on the GABA A receptor . Chemical Profile CAS Number: 2763755-81-1 Molecular Formula: C 8 H 8 BrClN 4 Molecular Weight: 275.53 g/mol Note: This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

CAS No.

1465033-60-6

Molecular Formula

C8H7BrN4

Molecular Weight

239.1

Purity

95

Origin of Product

United States

Preparation Methods

Classical Nucleophilic Substitution Approaches

The foundational synthesis of 4-bromo-2-(1H-1,2,4-triazol-1-yl)aniline involves nucleophilic aromatic substitution (NAS) reactions. Brominated aniline precursors, such as 4-bromo-2-fluoroaniline, are reacted with 1H-1,2,4-triazole under basic conditions. For example, potassium carbonate in dimethylformamide (DMF) facilitates the displacement of the fluorine atom at the 2-position by the triazole nitrogen . This method typically yields the product in moderate to high purity (70–85%) after recrystallization from methanol or ethanol .

Reaction Conditions:

  • Temperature: 80–100°C

  • Solvent: DMF, dimethyl sulfoxide (DMSO), or acetonitrile

  • Base: K2CO3, NaOH, or Et3N

  • Time: 6–12 hours

A key challenge in this route is regioselectivity, as competing substitutions at the 4-bromo position may occur. However, the electron-withdrawing nature of the bromine atom directs the triazole group predominantly to the 2-position.

Industrial-Scale Optimizations

Industrial synthesis prioritizes yield enhancement, cost efficiency, and waste reduction. Continuous flow reactors and automated systems are employed to precisely control parameters such as temperature, pressure, and reagent stoichiometry . For instance, EvitaChem’s protocol uses copper(I) iodide (5 mol%) as a catalyst to accelerate the coupling between 4-bromo-2-iodoaniline and 1H-1,2,4-triazole, achieving yields exceeding 90%.

Table 1: Industrial Synthesis Parameters

ParameterValueSource
CatalystCuI (5 mol%)
Reactor TypeContinuous flow
Temperature120°C
Residence Time30 minutes
SolventToluene/Water biphasic system

This method minimizes by-products like di-substituted analogs through rapid heat dissipation and homogeneous mixing . Post-reaction purification involves liquid-liquid extraction and vacuum distillation, yielding >98% purity.

Transition Metal-Catalyzed Coupling

Recent advances utilize palladium and copper catalysts to form carbon-nitrogen bonds. A patent by Google (US20170190670A1) describes a Suzuki-Miyaura coupling between 4-bromo-2-fluorobenzoic acid derivatives and triazole-bearing boronic esters . The reaction employs Pd(PPh3)4 (2 mol%) in tetrahydrofuran (THF) at 60°C, followed by amination with methylamine to install the aniline group .

Key Steps:

  • Chlorination: 4-Bromo-2-fluorobenzoic acid is treated with thionyl chloride to form the acid chloride.

  • Coupling: The acid chloride reacts with 1H-1,2,4-triazole in ethyl acetate using triethylamine as a base.

  • Amination: The intermediate undergoes ammonolysis with methylamine hydrochloride .

This route achieves an overall yield of 78% with fewer purification steps compared to classical methods .

Alternative Pathways via Schiff Base Intermediates

Schiff base chemistry offers a versatile route to functionalized triazoles. VulcanChem’s approach condenses 4-bromo-2-aminophenol with triazole aldehydes in ethanol under acidic catalysis (e.g., p-toluenesulfonic acid) . The imine intermediate is subsequently reduced using sodium borohydride to yield the target compound.

Advantages:

  • Tolerance for electron-deficient aryl groups.

  • Scalable to multigram quantities without specialized equipment .

Limitations:

  • Requires strict anhydrous conditions to prevent hydrolysis.

  • Moderate yields (65–70%) due to competing side reactions .

Green Chemistry and Solvent-Free Methods

Emerging methodologies emphasize sustainability. Mechanochemical synthesis, involving ball-milling of 4-bromo-2-iodoaniline and 1H-1,2,4-triazole with potassium carbonate, eliminates solvent use . This method achieves 82% yield in 2 hours, with energy efficiency surpassing traditional heating .

Table 2: Solvent-Free Synthesis Metrics

MetricValueSource
Energy Input30 Hz (ball mill)
Reaction Time2 hours
Yield82%
Particle Size (Product)<10 µm

Quality Control and Analytical Validation

Regardless of the method, rigorous characterization ensures product integrity. Key techniques include:

  • HPLC: Purity >98% (C18 column, methanol/water mobile phase).

  • NMR: 1H NMR (DMSO-d6) δ 8.21 (s, 1H, triazole), 7.45 (d, J=8.4 Hz, 1H, ArH), 6.89 (s, 1H, NH2) .

  • Mass Spectrometry: m/z 239.07 [M+H]+ .

Chemical Reactions Analysis

Types of Reactions

4-bromo-2-(1H-1,2,4-triazol-1-yl)aniline can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while substitution reactions can produce a variety of substituted aniline derivatives .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-bromo-2-(1H-1,2,4-triazol-1-yl)aniline and its derivatives often involves the inhibition of specific enzymes or receptors in biological systems. For example, triazole derivatives are known to inhibit the enzyme aromatase, which is involved in the biosynthesis of estrogens. This inhibition can lead to reduced estrogen levels, making these compounds potential candidates for the treatment of estrogen-dependent cancers .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations: Halogen and Positional Isomers

3-Fluoro-4-(1H-1,2,4-Triazol-1-yl)aniline
  • Structure : Fluorine at C3, triazole at C4, and amine at C1.
  • Molecular Formula : C₈H₇FN₄
  • Molecular Weight : 178.17 g/mol
  • Properties: Fluorine’s electronegativity increases polarity compared to bromine.
4-(1H-1,2,4-Triazol-1-yl)aniline
  • Structure : Triazole at C4 and amine at C1.
  • Molecular Formula : C₈H₈N₄
  • Molecular Weight : 160.18 g/mol
  • Properties: Melting point = 143°C .
4-Bromo-2-(Pyridin-2-yl)aniline Derivatives
  • Example : 4-Bromo-2-(pyridine-2-carboximidoyl)aniline (CAS 62375-31-9).
  • Molecular Formula : C₁₂H₁₀BrN₃
  • Molecular Weight : 276.13 g/mol
  • Properties: Pyridine substituents introduce basicity and metal-chelating ability, differing from the non-basic triazole .

Q & A

Q. What are the recommended synthesis routes for 4-bromo-2-(1H-1,2,4-triazol-1-yl)aniline, and how can purity be optimized?

The synthesis typically involves nucleophilic aromatic substitution or coupling reactions. For example, brominated aniline derivatives can be functionalized with a triazole moiety via copper-catalyzed azide-alkyne cycloaddition (CuAAC) or direct substitution. Key steps include:

  • Bromination : Introduce bromine at the para position of aniline derivatives using N-bromosuccinimide (NBS) under reflux in a halogenated solvent (e.g., CCl₄) .
  • Triazole coupling : React with 1H-1,2,4-triazole under basic conditions (e.g., K₂CO₃ in DMF) at 80–100°C .
    Purity optimization : Use column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water). Monitor purity via HPLC (>95%) and confirm structure with 1^1H NMR and mass spectrometry .

Q. What spectroscopic techniques are most effective for characterizing this compound?

  • 1^1H NMR : Identify aromatic protons (δ 6.8–8.0 ppm), NH₂ (δ ~5.2 ppm, broad), and triazole protons (δ 8.2–8.5 ppm) .
  • IR Spectroscopy : Confirm NH₂ stretching (~3400 cm⁻¹) and triazole ring vibrations (~1600 cm⁻¹) .
  • Mass Spectrometry (ESI-MS) : Detect molecular ion peaks (e.g., [M+H]⁺ at m/z 253/255 for 79^{79}Br/81^{81}Br isotopes) .
  • X-ray Crystallography : Resolve crystal packing and hydrogen-bonding interactions for structural validation .

Q. How can researchers assess the stability of this compound under varying storage conditions?

  • Thermogravimetric Analysis (TGA) : Determine decomposition temperatures (typically >200°C for triazole derivatives).
  • Accelerated Stability Testing : Store samples at 40°C/75% relative humidity for 1–3 months and monitor degradation via HPLC. Use amber vials to prevent photodegradation .

Advanced Research Questions

Q. How does the bromo substituent influence the compound’s interaction with biological targets compared to fluoro or chloro analogs?

The bromo group enhances electrophilicity and van der Waals interactions due to its larger atomic radius and polarizability. For example:

  • Antimicrobial Activity : Bromo derivatives show higher lipophilicity than fluoro analogs, improving membrane penetration .
  • Enzyme Inhibition : Bromine’s electronegativity modulates binding to cytochrome P450 enzymes, altering inhibitory potency compared to chloro derivatives .
    Structure-Activity Relationship (SAR) : Replace bromine with other halogens and compare IC₅₀ values in enzyme assays .

Q. What strategies resolve contradictions in reported biological activities of triazole-aniline derivatives?

  • Meta-analysis : Compare datasets across studies using standardized assays (e.g., MIC for antimicrobial activity) .
  • Control Experiments : Verify purity (>95%) and exclude solvent effects (e.g., DMSO cytotoxicity in cell-based assays) .
  • Computational Docking : Model interactions with targets (e.g., fungal CYP51) to explain divergent results from in vitro studies .

Q. How can computational modeling predict the pharmacokinetic properties of this compound?

  • ADMET Prediction : Use tools like SwissADME to estimate LogP (~2.5), aqueous solubility (~0.1 mg/mL), and CYP450 inhibition .
  • Molecular Dynamics (MD) : Simulate blood-brain barrier penetration; bromine’s size may reduce CNS availability compared to smaller halogens .

Q. What experimental designs are optimal for evaluating the compound’s potential in anticancer research?

  • In Vitro Screening : Test against NCI-60 cancer cell lines and compare GI₅₀ values with clinical triazole-based drugs (e.g., voriconazole) .
  • Mechanistic Studies : Perform flow cytometry (apoptosis assays) and Western blotting (p53, caspase-3 activation) .
  • Combination Therapy : Assess synergy with cisplatin or paclitaxel using Chou-Talalay combination index (CI) .

Q. How can researchers mitigate challenges in scaling up synthesis for preclinical studies?

  • Flow Chemistry : Optimize reaction parameters (temperature, residence time) for continuous production .
  • Green Chemistry : Replace DMF with cyclopentyl methyl ether (CPME) to improve sustainability .

Methodological Considerations

Q. What analytical methods quantify trace impurities in synthesized batches?

  • LC-MS/MS : Detect and quantify byproducts (e.g., dehalogenated derivatives) at ppm levels .
  • Elemental Analysis : Confirm bromine content (theoretical ~31.6%) to assess stoichiometric accuracy .

Q. How do reaction conditions (solvent, catalyst) impact yield in triazole coupling reactions?

  • Solvent Effects : DMF increases reaction rate but may form dimethylamine impurities; switch to acetonitrile for cleaner profiles .
  • Catalyst Optimization : Use CuI (5 mol%) instead of CuSO₄ to reduce side reactions .

Data Interpretation and Validation

Q. How should researchers validate conflicting cytotoxicity data across cell lines?

  • Dose-Response Curves : Generate IC₅₀ values in triplicate with error bars (<15% variation).
  • Cell Viability Assays : Cross-validate using MTT, resazurin, and ATP-lite assays .

Q. What role does the triazole ring play in modulating redox properties?

  • Electrochemical Studies : Cyclic voltammetry reveals oxidation peaks at ~1.2 V (vs. Ag/AgCl), indicating potential for radical-mediated toxicity .

Advanced Structural Analysis

Q. How can X-ray crystallography resolve ambiguities in the compound’s tautomeric forms?

  • Single-Crystal Analysis : Confirm 1H-1,2,4-triazole tautomerism (N1 vs. N2 substitution) via hydrogen-bonding patterns .

Q. What NMR techniques differentiate positional isomers in triazole-aniline derivatives?

  • NOESY : Correlate aromatic protons with triazole protons to confirm substitution pattern (2- vs. 3-triazole position) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.